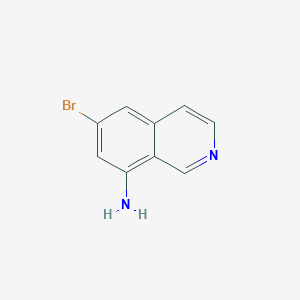

6-Bromoisoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKNMBYFRJJIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromoisoquinolin-8-amine CAS number and identifiers

An In-Depth Technical Guide to 6-Bromoisoquinolin-8-amine

Abstract

This compound is a high-value, bifunctional halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring a reactive bromine atom at the C-6 position and a versatile primary amine at the C-8 position, establishes it as a crucial building block for constructing complex molecular architectures.[1] The isoquinoline core is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-neurodegenerative properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical identifiers, synthesis, physicochemical properties, key chemical reactions, and applications, with a focus on its utility in drug discovery and development for researchers and scientists.

Chemical Identity and Core Identifiers

The unique identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 2708286-88-6 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [1] |

| InChI Key | ZRKNMBYFRJJIFF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C=CN=C2Br | [3] |

Synthesis and Strategic Methodologies

The synthesis of substituted amino-isoquinolines often involves a multi-step process. A highly efficient and step-economic approach for generating the 8-amino functionality on a related quinoline core, which is directly analogous to the synthesis of this compound, is the reduction of the corresponding 8-nitro precursor.[1][4] This method is favored as the nitro-substituted heterocycle is often more accessible through standard nitration and halogenation sequences.

Synthetic Workflow: Reduction of a Nitro Precursor

The most direct final step to synthesize the target compound is the chemical reduction of 6-bromo-8-nitroisoquinoline. This transformation is highly efficient and avoids the need for protecting groups on the amine. The workflow is conceptually straightforward and robust.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-bromo-8-aminoquinoline

The following protocol for the synthesis of the analogous compound, 6-bromoquinolin-8-amine, provides a field-proven methodology for the reduction of a bromo-nitro-quinoline, which can be adapted for the isoquinoline target.[4] The choice of iron powder in an acidic medium is a classic, effective, and scalable method for nitro group reduction.

Materials:

-

6-bromo-8-nitroquinoline (1.0 eq, e.g., 4 g, 15.8 mmol)

-

Iron powder (3.6 eq, e.g., 3.18 g, 56.9 mmol)

-

Ethanol (EtOH)

-

Acetic Acid (HOAc)

-

Water (H₂O)

-

2.5 N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite or Diatomaceous Earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture of EtOH/HOAc/H₂O (e.g., 50 mL/50 mL/25 mL).[4]

-

Addition of Reducing Agent: Add iron powder (3.6 eq) to the solution.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[4]

-

Neutralization: Carefully neutralize the acidic solution with 2.5 N NaOH solution until the pH is basic.[4]

-

Filtration: Filter the suspension through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with EtOAc.[4]

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (e.g., 3 x 200 mL).[4]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using 40% EtOAc/hexane as the eluent) to afford the pure 6-bromoquinolin-8-amine as a yellow solid (reported yield: 91%).[4]

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is derived from its distinct physicochemical properties and the orthogonal reactivity of its two key functional groups.

| Property | Value / Description | Source |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and Ethanol. | [5] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1] |

| Stability | Stable under normal conditions. May be sensitive to light and air. | [6][7] |

Chemical Reactivity

The molecule possesses two primary reactive sites: the C-6 bromine atom and the C-8 primary amine. This bifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building chemical libraries.[1]

-

C-6 Bromo Group: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Couples with amines to form substituted diamines.

-

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Forms new C-C bonds with alkenes.

-

Cyanation: Introduction of a nitrile group.

-

-

C-8 Amino Group: The primary amine is a versatile nucleophile.[1]

-

N-Acylation/Sulfonylation: Forms amides and sulfonamides with acyl/sulfonyl chlorides.

-

N-Alkylation: Reacts with alkyl halides to introduce alkyl groups.

-

Reductive Amination: Condenses with aldehydes or ketones to form secondary or tertiary amines.

-

-

Aromatic Core (Electrophilic Substitution): The reactivity of the isoquinoline core is governed by its substituents. The C-8 amine is a powerful electron-donating group (+M effect) that activates the carbocyclic ring and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions.[1]

Caption: Orthogonal reactivity of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]

-

Scaffold for Library Synthesis: Its bifunctional nature is ideal for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1] By selectively reacting at either the C-6 or C-8 position, chemists can systematically explore the chemical space around the privileged isoquinoline core.

-

Development of Novel Therapeutics: The 8-aminoquinoline and isoquinoline scaffolds are present in compounds with a broad range of biological activities.[1][2] Derivatives are investigated for their potential as:

-

Anti-infective Agents: Including antibacterial, antifungal, and antimalarial compounds.[1][2]

-

Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[1][8]

-

CNS-Active Agents: Potential for developing treatments for neurodegenerative diseases.[1]

-

Safety and Handling

-

Hazard Classification: Similar compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[7][9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6][7]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

References

-

6-bromoquinolin-5-amine - ECHA. [Link]

-

5-Bromoisoquinolin-8-amine | C9H7BrN2 | CID 16218302 - PubChem. [Link]

-

6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. [Link]

-

Isoquinolines | AMERICAN ELEMENTS®. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. [Link]

-

What are the applications of 8-bromoisoquinoline? - Knowledge - Hangzhou Go Top Peptide Biotech Co., Ltd. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. [Link]

Sources

- 1. This compound|RUO [benchchem.com]

- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1279717-21-3|7-Bromoisoquinolin-6-amine|BLD Pharm [bldpharm.com]

- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Emerging Therapeutic Potential of 6-Bromoisoquinolin-8-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This technical guide delves into the therapeutic potential of a specific, highly functionalized scaffold: 6-Bromoisoquinolin-8-amine. We will explore its synthetic versatility, potential mechanisms of action, and provide a framework for its evaluation as a source of novel drug candidates, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical starting point for next-generation therapeutics.

The this compound Scaffold: A Strategic Starting Point

The this compound molecule is a bifunctional scaffold of significant interest for the synthesis of compound libraries.[1] Its structure presents two distinct and chemically addressable functional groups: a primary aromatic amine at the C-8 position and a bromo substituent at the C-6 position. This arrangement allows for selective and orthogonal chemical modifications, making it an ideal building block for exploring structure-activity relationships (SAR).[1]

-

The C-8 Amine: This primary amine is a versatile nucleophile, readily participating in a range of bond-forming reactions. These include N-acylation, N-alkylation, and reductive amination, allowing for the introduction of a wide array of side chains and functional groups.[1]

-

The C-6 Bromo Group: The bromine atom serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). This enables the efficient creation of diverse chemical libraries for biological screening.[1]

The presence of the bromine atom and the amine group also influences the electronic properties of the isoquinoline ring system, which can be critical for molecular recognition by biological targets.[2][3]

Synthetic Strategies and Derivatization

The generation of a diverse library of this compound derivatives is key to unlocking their therapeutic potential. A general and efficient approach to the core structure involves the reduction of a corresponding nitro-isoquinoline precursor. For the related 6-bromoquinolin-8-amine, a highly efficient reduction of 6-bromo-8-nitro-quinoline is achieved using iron powder in a mixture of ethanol, acetic acid, and water.[1][4]

Experimental Protocol: Synthesis of the Core Scaffold (Analogous Reduction)

Reaction: Reduction of 6-Bromo-8-Nitroquinoline to 6-Bromoquinolin-8-amine [4]

-

To a solution of 6-bromo-8-nitro-quinoline (1.58 mmol) in a mixture of EtOH/HOAc/H₂O (50 mL/50mL/25mL), add iron powder (5.69 mmol).

-

Heat the resulting mixture at reflux for 3 hours.

-

Cool the reaction mixture to room temperature and neutralize with 2.5 N NaOH.

-

Filter the mixture through celite to remove iron solids and wash the filter cake with EtOAc.

-

Extract the eluent with EtOAc (3 x 200 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting oil by column chromatography (40% EtOAc/hexanes) to afford the 6-bromoquinolin-8-amine product.[4]

This foundational molecule can then be subjected to a variety of derivatization reactions at the C-8 amine and C-6 bromo positions to generate a library of novel compounds for screening.

Caption: Proposed mechanism of action for this compound derivatives.

Preclinical Evaluation Workflow

A systematic approach is required to validate the therapeutic potential of novel this compound derivatives. This involves a tiered screening process, from initial in vitro cytotoxicity assays to in vivo efficacy studies.

In Vitro Evaluation

a) Cytotoxicity Screening: The initial step is to assess the anti-proliferative activity of the synthesized derivatives against a panel of human cancer cell lines.

-

MTT/MTS Assay: To determine the IC₅₀ (half-maximal inhibitory concentration) values.

-

LDH Cytotoxicity Assay: To measure cell membrane integrity and identify cytotoxic effects. [5][6]* Cell Lines: A diverse panel should be used, such as MCF-7 (breast), SW480 (colon), HeLa (cervical), and HT29 (colon). [7][5][6] b) Mechanism of Action Studies: For promising candidates, further assays are necessary to elucidate the underlying mechanism.

-

In Vitro Kinase Assays: To determine the inhibitory activity against specific kinase targets (e.g., EGFR, VEGFR-2). [8][9]These assays typically measure the transfer of a phosphate group from ATP to a substrate. [9][10]* Cell Cycle Analysis: To investigate if the compounds induce cell cycle arrest. [11]* Apoptosis Assays (e.g., DNA Laddering, Annexin V staining): To determine if the compounds induce programmed cell death. [5][6][11]* Topoisomerase I Inhibition Assay: To assess for alternative mechanisms of anticancer activity. [5][12]

In Vivo Evaluation

The most promising derivatives from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.

Experimental Protocol: Human Tumor Xenograft Model [2]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the mid-dorsal region of immunocompromised mice (e.g., athymic nude mice). [2]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³). [2]3. Treatment: Administer the test compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. Include vehicle control and positive control (e.g., doxorubicin) groups. [2]4. Monitoring: Measure tumor dimensions every other day with calipers and calculate tumor volume. [2]5. Endpoint: After a set treatment period (e.g., 25 days), sacrifice the animals and excise the tumors for further analysis. [2]

Data Presentation: In Vitro Cytotoxicity

The results from cytotoxicity screening can be summarized in a table for clear comparison.

| Compound ID | Modification | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | Normal Cell Line IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |

| 8a (Example) | Aliphatic linker at SH | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 | ~4.7 |

| Erlotinib (Control) | - | >30 | >30 | >100 | - |

| Cisplatin (Control) | - | 19.45 ± 4.12 | 25.14 ± 3.12 | 15.24 ± 0.98 | ~0.6 |

Data adapted from a study on 6-bromo quinazoline derivatives for illustrative purposes. [7][13]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of large, diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. The strong precedent set by related quinoline and quinazoline derivatives suggests that kinase inhibition is a likely and highly valuable mechanism of action to explore for this compound class.

Future work should focus on the systematic synthesis and screening of this compound derivatives, followed by in-depth mechanistic studies for the most active compounds. Structure-activity relationship studies will be crucial in optimizing potency and selectivity, with the ultimate goal of identifying preclinical candidates for further development. The insights and protocols provided in this guide offer a robust framework for initiating and advancing such a drug discovery program.

References

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. [Link]

-

Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025). AACR Journals. [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. [Link]

-

Quinoline‐indole derivatives as potential anticancer agents targeting colchicine binding sites. ResearchGate. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). SCIRP. [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC. [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (n.d.). Semantic Scholar. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (n.d.). PMC. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Europe PMC. [Link]

Sources

- 1. This compound|RUO [benchchem.com]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | MDPI [mdpi.com]

- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 13. researchgate.net [researchgate.net]

The 8-Aminoisoquinoline Scaffold: Synthesis, Functionalization, and Medicinal Utility

Executive Summary

The 8-aminoisoquinoline (8-AIQ) scaffold represents a distinct and underutilized isomer of the widely recognized 8-aminoquinoline (8-AQ). While 8-AQ is ubiquitous as a bidentate directing group in C-H activation chemistry, 8-AIQ has emerged primarily as a potent pharmacophore in medicinal chemistry. Its structural geometry places the exocyclic amine at the peri-position relative to the ring nitrogen, but with a different electronic vector than 8-AQ, altering its chelation potential and binding affinity in biological systems.

This technical guide analyzes the 8-AIQ scaffold's synthesis, its reactivity as a substrate for selective hydrogenation, and its critical role in next-generation therapeutics targeting SARM1 (neurodegeneration) and Cereblon (oncology) .

Synthetic Strategies for the Core Scaffold[1]

Accessing the 8-aminoisoquinoline core requires overcoming the inherent electrophilic substitution patterns of the isoquinoline ring, which typically favors the 5- and 8-positions for electrophilic attack but requires specific sequences to install the amine functionality.

The Classical Nitro-Reduction Route

The most robust industrial and laboratory-scale route involves the functionalization of isoquinoline via nitration, often coupled with halogenation to block reactive sites or provide handles for further coupling.

-

Step 1: Nitration/Bromination: Direct nitration of isoquinoline yields 5-nitroisoquinoline as the major product. To access the 8-position selectively, a blocking strategy or specific conditions (e.g., using 5-bromo-isoquinoline as a precursor) are often employed.

-

Step 2: Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reductants (Fe/HCl, SnCl2).

Modern Catalytic Approaches

Recent advances have introduced more direct methods:

-

Povarov Reaction: A multi-component condensation involving anilines, aldehydes, and electron-rich olefins can construct the isoquinoline core with the amine pre-installed, though this is less common for the specific 8-isomer.

-

Ru-Catalyzed Hydrogenation (Scaffold Modification): Once formed, the 8-AIQ scaffold serves as an excellent substrate for carbocycle-selective hydrogenation . Using a Ruthenium catalyst, the benzene ring of 8-AIQ can be selectively reduced to yield 5,6,7,8-tetrahydro-8-aminoisoquinoline with high enantioselectivity (up to 94% yield, 90:10 er), preserving the pyridine ring. This provides access to saturated chiral amines essential for fragment-based drug discovery.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Unlike 8-aminoquinoline, which is often a "tool" for synthesis, 8-aminoisoquinoline is a "target" for biological activity.

Neurodegeneration: SARM1 Inhibition

Sterile Alpha and TIR Motif containing 1 (SARM1) is a central executioner of axon degeneration. Upon activation, SARM1 hydrolyzes NAD+, leading to metabolic collapse and axon death.

-

Mechanism: 8-AIQ derivatives bind to the allosteric site of SARM1, stabilizing the auto-inhibited conformation or directly inhibiting the NADase activity.

-

Key Insight: The 8-amino group is critical for hydrogen bonding within the SARM1 pocket, preventing the conformational change required for enzyme activation.

Oncology: Cereblon (CRBN) Modulation

Immunomodulatory imide drugs (IMiDs) like Lenalidomide target Cereblon, an E3 ubiquitin ligase substrate receptor.

-

Innovation: Novel 8-aminoisoquinoline-2,6-dioxopiperidine derivatives have been designed as CRBN modulators.

-

Performance: The 8-amino substituted derivative (Compound 10a) demonstrated superior antiproliferative activity against Multiple Myeloma cells (NCI-H929, IC50 = 2.25 µM) compared to 5-, 6-, or 7-amino isomers.[1]

-

SAR: The 8-amino group forms a critical hydrogen bond with residue Trp402 in the CRBN binding pocket, enhancing affinity and degradation of downstream targets like IKZF1/3.

Anion Transport & Cisplatin Resistance

Platinum(II) complexes ligated with urea-functionalized 8-aminoisoquinolines have been developed as synthetic anion transporters.

-

Mechanism: These complexes facilitate the transmembrane transport of chloride ions (Cl-), disrupting cellular pH and inducing apoptosis in cancer cells.

-

Utility: They show potency against cisplatin-resistant cell lines (e.g., MCF-7), offering a mechanism of action distinct from DNA cross-linking.

Quantitative Activity Summary

| Target / Application | Compound Class | Cell Line / Assay | Activity Metric | Reference |

| Multiple Myeloma | 8-Amino-isoquinoline-glutarimide (10a) | NCI-H929 | IC50: 2.25 µM | [1] |

| Multiple Myeloma | 8-Amino-isoquinoline-glutarimide (10a) | U2932 | IC50: 5.86 µM | [1] |

| Neurodegeneration | 8-Aminoisoquinoline (Small Molecule) | SARM1 NADase Assay | Inhibition Observed | [2] |

| Antimalarial | 8-Aminoisoquinoline (Core) | P. falciparum | Intermediate Potency | [3] |

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Aminoisoquinoline (Reduction)

Based on standard nitro-reduction methodologies [3].

Reagents: 5-bromo-8-nitroisoquinoline, Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2).[2]

-

Preparation: Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in anhydrous MeOH (70 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H2 gas. Stir the mixture vigorously under a balloon pressure (1 atm) of H2 at room temperature for 18 hours.

-

Note: The bromine atom may undergo hydrodebromination under these conditions, yielding the des-bromo 8-aminoisoquinoline.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude brown residue via silica gel column chromatography (Eluent: Ethyl Acetate/Heptane gradient) to afford 8-aminoisoquinoline as a greenish-brown solid (Yield ~18-20%).

-

Characterization: 1H NMR (DMSO-d6) δ 9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H).[2]

-

Protocol B: Synthesis of Urea Derivatives (Triphosgene Method)

For generating anion transporter ligands or urea-linked inhibitors [4].

Reagents: 8-Aminoisoquinoline, Triphosgene, Triethylamine (TEA), Dry THF, Alkyl Amine.

-

Activation: Dissolve 8-aminoisoquinoline (1.0 eq) in dry THF (0.14 M) and heat to 40 °C.

-

Isocyanate Formation: Add triphosgene (0.45 eq) followed immediately by TEA (excess, ~2-3 eq).

-

Reaction: Stir the mixture at 70 °C for 3 hours to form the intermediate isocyanate.

-

Quench/Coupling: Cool to room temperature. Add a solution of the desired alkyl amine (1.1 eq) in THF. Stir at room temperature for 18 hours.

-

Isolation: Filter the precipitate (if applicable) or concentrate and purify via recrystallization or chromatography to yield the urea derivative.

Visualizations

Pathway 1: Synthesis and Functionalization Logic

Caption: Synthetic divergence from the core 8-aminoisoquinoline scaffold into saturated chiral amines, anion transporters, and protein degraders.

Pathway 2: Mechanism of Action (SARM1 & Cereblon)

Caption: Dual therapeutic mechanisms of 8-AIQ derivatives in oncology (protein degradation) and neurology (enzyme inhibition).

References

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

-

Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. Molecular Cell, 2021.

-

8-Aminoisoquinoline CAS#: 23687-27-6 Chemical Properties and Synthesis. ChemicalBook, Accessed 2025.[2]

-

Platinum-based metal complexes as chloride transporters that trigger apoptosis. Chemical Science, 2024.[3]

-

Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 2024.

Sources

6-Bromoisoquinolin-8-amine: A Bifunctional Pharmacophore Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount for accelerating hit-to-lead optimization. 6-Bromoisoquinolin-8-amine (CAS: 2708286-88-6) has emerged as a high-value, bifunctional building block[1]. Featuring a bicyclic heteroaromatic isoquinoline core, this molecule is distinguished by its orthogonal substitution pattern: a primary aromatic amine at the C-8 position and a heavy halogen (bromine) at the C-6 position[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its pharmacophoric rationale, synthetic utility, and its critical role in the development of highly selective protein kinase inhibitors.

Structural and Electronic Properties: The Pharmacophore Rationale

The isoquinoline ring system is a well-established framework in medicinal chemistry, known for its ability to engage in

The 8-Amino Motif: Hinge Region Anchoring

In the context of kinase inhibitor design, the ATP-binding site (hinge region) is the primary target for competitive inhibition. The primary amine at the 8-position acts as an essential hydrogen bond donor and acceptor[1]. When docked into the kinase hinge region, the 8-amino group typically forms a critical hydrogen bond with the backbone carbonyl of the hinge residues, while the adjacent isoquinoline nitrogen can accept a hydrogen bond from the backbone amide[3]. This dual-interaction anchors the scaffold rigidly within the active site.

The 6-Bromo Motif: Deep Pocket Probing and Synthetic Versatility

The bromine atom at the 6-position serves two distinct functions. Biologically, as a heavy, polarizable halogen, it can participate in halogen bonding—a highly directional, non-covalent interaction with Lewis basic residues (e.g., backbone carbonyls or sulfur atoms of methionine/cysteine) in the hydrophobic deep pocket of the kinase. Synthetically, it provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to systematically append diverse aryl, heteroaryl, or alkyl groups to explore the adjacent binding clefts[1].

Synthetic Utility and Derivatization Workflows

To fully leverage this compound in Structure-Activity Relationship (SAR) studies, researchers must employ orthogonal synthetic strategies. The following protocols detail the causality behind the experimental choices required to functionalize this scaffold without cross-reactivity.

Protocol 1: Regioselective N-Acylation of the 8-Amine

-

Objective: Install an amide linkage at C-8 while preventing competing reactions at the basic isoquinoline nitrogen.

-

Step 1: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acyl chloride reagent into an unreactive carboxylic acid.

-

-

Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the isoquinoline core nitrogen, which would otherwise electronically deactivate the scaffold and precipitate the starting material.

-

-

Step 3: Dropwise addition of the desired acyl chloride (1.1 eq) at 0°C, followed by gradual warming to room temperature.

-

Causality: The low temperature kinetically controls the reaction, preventing over-acylation (the formation of inactive imides) and ensuring mono-functionalization.

-

-

Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows complete consumption of the starting material, and the MS spectra display a mass shift corresponding exactly to

. The absence of a

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

-

Objective: Form a C-C bond at the 6-bromo position to extend the pharmacophore, utilizing the N-acylated intermediate from Protocol 1.

-

Step 1: Combine the N-acylated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and

(3.0 eq) in a degassed 1,4-dioxane/water mixture (4:1).-

Causality: The inclusion of water is not optional; it is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium center.

-

-

Step 2: Add

(0.05 eq) under a strict argon atmosphere.-

Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is chosen specifically because its large bite angle enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing catalyst stalling and degradation.

-

-

Step 3: Heat the sealed vessel to 90°C for 12 hours.

-

Self-Validation System: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). The successful cross-coupling is validated by the complete disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (

), replaced by the exact monoisotopic mass of the coupled product.

Caption: Orthogonal synthetic workflow for this compound derivatization.

Application in Kinase Inhibitor Development

The isoquinoline-8-amine framework has been successfully deployed against a multitude of high-value kinase targets. By modifying the 6-position and the 8-amine, researchers have achieved low-nanomolar potency and high selectivity indices (SI).

Quantitative Efficacy Data

The following table summarizes the inhibitory activity of various isoquinoline derivatives against key oncological and metabolic kinase targets.

| Compound Class / Derivative | Target Kinase | Mechanism / Binding Feature | Reference | |

| 1,3-Di-substituted Isoquinolines | PKA (cAK) | 30 – 50 nM | ATP-competitive hinge binding via isoquinoline nitrogen | [3] |

| Pyrrolo[3,2-g]isoquinoline (Analog 2) | Haspin | 10.1 nM | Binds hinge region; targets mitotic regulation | |

| Pyrazolo[3,4-g]isoquinoline (Analog 1b) | Haspin | 57.0 nM | ATP-competitive; Selectivity Index > 1.2 over CLK1 | [4] |

| Substituted Isoquinolines | PERK | < 1.0 nM | DFG-in conformation stabilization; modulates UPR | [5],[6] |

Mechanistic Case Study: PERK and the Unfolded Protein Response (UPR)

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor in the Unfolded Protein Response (UPR)[5]. Under endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2

Isoquinoline derivatives act as potent, ATP-competitive inhibitors of PERK[5]. By anchoring into the hinge region via the isoquinoline core and extending functional groups (derived from the 6-bromo position) into the hydrophobic pocket, these inhibitors lock the kinase in an inactive state, thereby modulating the UPR pathway and inducing targeted cytotoxicity in highly secretory cancer cells.

Caption: Modulation of the PERK/UPR signaling pathway by isoquinoline-based kinase inhibitors.

Conclusion

This compound is far more than a simple chemical precursor; it is a rationally designed pharmacophore that addresses the core challenges of modern drug development[1]. By offering a pre-installed hinge-binding motif (the 8-amine) and a highly versatile diversification handle (the 6-bromo group), it allows medicinal chemists to rapidly synthesize and validate complex kinase inhibitor libraries[1][2]. As demonstrated by its application in targeting PKA, Haspin, and PERK, this privileged scaffold remains a cornerstone in the pursuit of highly selective, next-generation therapeutics.

References

- Benchchem. "this compound | RUO".

- PubMed / NIH. "Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives".

- Benchchem. "The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery".

- Google Patents. "WO2018015879A1 - Isoquinoline derivatives as perk inhibitors".

- MDPI. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase".

- MDPI. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines".

- ResearchGate. "When PERK inhibitors turn out to be new potent RIPK1 inhibitors".

Sources

- 1. This compound|RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2018015879A1 - Isoquinoline derivatives as perk inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity and Therapeutic Potential of 6-Bromo-Substituted Isoquinolines: A Technical Guide

Executive Summary

In the architecture of modern drug discovery, the isoquinoline ring is a privileged scaffold, frequently found in natural alkaloids and synthetic therapeutics. Among its derivatives, 6-bromo-substituted isoquinolines serve as high-value "linchpin" intermediates. The strategic placement of a bromine atom at the C6 position provides orthogonal reactivity, enabling late-stage diversification without perturbing the core heterocyclic pharmacophore. This technical guide synthesizes the mechanistic rationale, biological applications, and validated experimental workflows for utilizing 6-bromoisoquinolines in the development of kinase inhibitors, anticancer agents, and agricultural biochemicals.

Structural and Electronic Rationale: The C6-Bromo Advantage

The utility of 6-bromoisoquinoline stems from its unique dichotomous reactivity. The isoquinoline nitrogen acts as a strong hydrogen-bond acceptor, a critical feature for anchoring molecules into the ATP-binding hinge region of kinases[1]. Conversely, the C6-bromine atom resides on the carbocyclic ring, electronically isolated enough to serve as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

From a pharmacodynamic perspective, the C6 position often projects into the solvent-exposed channel or secondary hydrophobic pockets of target proteins. By utilizing 6-bromoisoquinoline as a starting material, medicinal chemists can rapidly generate libraries of C6-aryl or C6-amino derivatives to systematically tune lipophilicity, optimize target residence time, and achieve exquisite kinase selectivity.

Primary Biological Activities

Kinase Inhibition: RIPK1 and ROCK Targeting

Isoquinoline derivatives are classic ATP-competitive kinase inhibitors. Recent advancements have highlighted the role of 6-bromoisoquinoline derivatives in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) , a primary driver of necroptosis and inflammatory cell death[2].

In biochemical assays, novel 7-phenylquinoline and isoquinoline derivatives synthesized from 6-bromoisoquinoline demonstrate potent RIPK1 autophosphorylation inhibition. Mechanistically, the heterocyclic core binds the kinase hinge region, while the C6/C7 modifications occupy the allosteric specificity pocket. Competition assays with varying ATP concentrations (10–500 μM) confirm an ATP-competitive mechanism of action, with binding kinetics orthogonally validated via Surface Plasmon Resonance (SPR)[2].

Mechanism of Action: 6-Bromoisoquinoline derivatives inhibiting RIPK1-mediated necroptosis.

Cytotoxicity and Anticancer Efficacy

Beyond kinase inhibition, the 6-bromoisoquinoline scaffold is utilized to synthesize highly potent marine-inspired isoquinolinequinones. Compounds such as 7-amino-6-bromoisoquinoline-5,8-quinone exhibit profound antitumor activity against human gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82)[3].

The causality behind this cytotoxicity is twofold:

-

Redox Cycling & Alkylation: The 5,8-quinone moiety generates reactive oxygen species (ROS) and acts as an electrophilic alkylating agent against cellular nucleophiles (e.g., DNA, glutathione).

-

Halogen-Tuned Lipophilicity: The presence of the C6-bromine atom alongside a C7-amino group fine-tunes the redox potential of the quinone and significantly enhances cellular membrane permeability, resulting in sub-micromolar IC50 values that outperform standard chemotherapeutics like etoposide[3].

Phytoalexin Detoxification Inhibition

In agricultural biochemistry, 6-bromoisoquinoline is a critical precursor for synthesizing inhibitors of the brassinin detoxifying enzyme. Cruciferous plants produce the phytoalexin brassinin to defend against fungal pathogens. Fungi circumvent this by expressing detoxifying enzymes. Derivatives like 6-bromo-1-(2-thiazolyl)isoquinoline competitively inhibit these enzymes, restoring the plant's natural antifungal defenses[4].

Quantitative Data Summary

To facilitate cross-target comparison, the following table summarizes the biological efficacy of key 6-bromo-substituted isoquinoline derivatives across different therapeutic models.

| Compound / Derivative | Biological Target / Cell Line | Assay Type | IC50 Value | Reference |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (Gastric Adenocarcinoma) | MTT Viability | 0.21 μM | [3] |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 (Bladder Carcinoma) | MTT Viability | 0.49 μM | [3] |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 (Lung Carcinoma) | MTT Viability | 0.45 μM | [3] |

| Isoquinoline-based 7PQ Series | RIPK1 Kinase Domain | ADP-Glo Kinase | ~10 - 50 nM | [2] |

| 6-Bromo-1-(2-thiazolyl)isoquinoline | Brassinin Detoxifying Enzyme | Enzymatic | Active (Qualitative) | [4] |

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of 6-bromoisoquinoline derivatives.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Library Generation

This protocol utilizes 6-bromoisoquinoline-1-carbonitrile to generate C6-aryl derivatives[1].

Causality of Reagents: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates reductive elimination and prevents the dehalogenation side-reactions common with electron-deficient heteroaryls. K2CO3 is not merely a neutralizing agent; it actively participates in transmetalation by forming a highly reactive palladium-hydroxo intermediate.

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv)[1].

-

Inert Atmosphere: Seal the flask and purge with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II)[1].

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe. The water is necessary to dissolve the base and facilitate the formation of the boronate complex.

-

Heating & Monitoring: Heat the mixture to 90°C for 4–6 hours. Monitor complete consumption of the bromide via LC-MS or TLC.

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Purify via flash column chromatography (Hexanes/EtOAc gradient)[1].

Workflow for the synthesis and biological validation of 6-bromoisoquinoline libraries.

Protocol B: ADP-Glo Kinase Assay for Target Engagement

To validate the biological activity of the synthesized kinase inhibitors, an ADP-Glo assay is employed. This assay is chosen because it directly measures the ADP formed by the kinase reaction, providing a universal, high-signal-to-background readout independent of the specific peptide substrate[2].

-

Assay Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM EGTA.

-

Compound Incubation: Dispense 5 μL of recombinant RIPK1 or ROCK enzyme into a 384-well plate. Add 100 nL of the 6-bromoisoquinoline derivative (in DMSO) using an acoustic dispenser. Include Necrostatin-1 (Nec-1) or Fasudil as positive internal controls[2]. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 μL of an ATP/Substrate mix. Self-Validation Step: Run parallel plates at 10 μM and 500 μM ATP to mathematically confirm ATP-competitive inhibition (indicated by a rightward shift in the IC50 curve at high ATP)[2].

-

Detection: After 60 minutes, add 10 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Note on Trustworthiness: To rule out false positives caused by compound aggregation or luciferase inhibition, all hits must be orthogonally validated using Surface Plasmon Resonance (SPR) to confirm direct, 1:1 reversible binding kinetics[2].

References

-

BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from: 1

-

MDPI (Molecules). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Retrieved from:3

-

PMC (ACS Med Chem Lett). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. Retrieved from: 2

-

MDPI (Molecules). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Retrieved from: 4

Sources

Molecular weight and physicochemical data for 6-Bromoisoquinolin-8-amine

An In-depth Technical Guide to 6-Bromoisoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 2708286-88-6), a halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry.[1] Possessing two distinct and chemically addressable functional groups—a primary aromatic amine at the C-8 position and a bromo substituent at the C-6 position—this compound serves as a versatile bifunctional scaffold.[1] Its strategic importance lies in its utility as a building block for constructing diverse molecular architectures, particularly in the development of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1] This document details its physicochemical properties, explores its synthetic utility with mechanistic insights, provides representative experimental protocols, and outlines best practices for its handling and storage.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The isoquinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities.[1] The molecule's utility is defined by the specific placement of the bromo and amino groups, which allows for selective and orthogonal chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and pKa are not widely published for this exact isomer. Therefore, properties of closely related analogs are included for context where available.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 2708286-88-6 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [2][3][4] |

| Molecular Weight | 223.07 g/mol | [1][2][3][4][5] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Data not available. For the related analog, 6-bromoquinolin-8-amine, the melting point is 142-145 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Low molar mass amines are generally soluble in water, but the large aromatic system likely limits aqueous solubility. | [6][7] |

| pKa (of conjugate acid) | Data not available. Aromatic amines are typically weakly basic. The pKa of the conjugate acid is expected to be lower than that of aliphatic amines (pKa ~10-11) due to the delocalization of the nitrogen lone pair into the aromatic ring. | [8] |

Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the differential reactivity of its two primary functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.

Reactions at the 8-Amino Group

The primary amine at the C-8 position is a versatile nucleophile.[1] It readily participates in a range of classical bond-forming reactions, enabling the introduction of diverse substituents. Key transformations include:

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using peptide coupling agents) to form a wide array of amides and sulfonamides.

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other electrophilic alkylating agents.

-

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which is subsequently reduced in situ to yield secondary or tertiary amines.[1]

Reactions at the 6-Bromo Group

The bromine atom at the C-6 position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.[1] This is a cornerstone of modern synthetic chemistry for building molecular complexity. Common examples include:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

The orthogonality of these two reactive sites is a key feature, allowing chemists to perform, for example, an acylation at the amine followed by a Suzuki coupling at the bromo-position, with minimal interference between the functional groups.

Sources

- 1. This compound|RUO [benchchem.com]

- 2. 1279717-21-3|7-Bromoisoquinolin-6-amine|BLD Pharm [bldpharm.com]

- 3. 5-Bromoisoquinolin-8-amine | C9H7BrN2 | CID 16218302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromoisoquinolin-1-amine | CAS 215453-26-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromoisoquinoline CAS#: 34784-05-9 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: History, Discovery, and Synthesis of Halogenated Isoquinolin-8-amines

Part 1: Executive Summary & Core Directive

The Isoquinolin-8-amine scaffold represents a critical bioisostere of the historically significant 8-aminoquinoline class (e.g., Primaquine). While less ubiquitous than their quinoline counterparts, halogenated isoquinolin-8-amines have emerged as high-value pharmacophores in modern medicinal chemistry, particularly in the design of Type I kinase inhibitors (targeting the ATP-binding pocket) and antiviral agents .[1]

This guide moves beyond generic descriptions to focus on the synthetic causality —why specific halogens are introduced at the C5 and C7 positions—and provides self-validating protocols for constructing this difficult-to-access heterocycle.

Part 2: History and Discovery

The "Scaffold Hop" Evolution

The discovery of halogenated isoquinolin-8-amines did not occur in a single "eureka" moment but rather through scaffold hopping campaigns aimed at overcoming the limitations of 8-aminoquinolines.

-

The Progenitor (1940s-50s): The 8-aminoquinoline scaffold was firmly established by antimalarials like Primaquine. However, this scaffold suffered from rapid oxidative metabolism and specific toxicity profiles (hemolysis in G6PD-deficient patients).[1]

-

The Isoquinoline Shift (1990s-2000s): Medicinal chemists shifted the nitrogen from position 1 (quinoline) to position 2 (isoquinoline). This subtle change altered the vector of the H-bond acceptors and donors, significantly changing the binding mode in kinase pockets.

-

The Halogenation Era (2010s-Present): Researchers found that the "naked" isoquinolin-8-amine was metabolically liable at the C5 position (para to the amine). Introduction of halogens (Cl, Br, F) at C5 and C7 served two purposes:

-

Metabolic Blocking: Preventing oxidation by CYP450 enzymes.

-

Halogen Bonding: Utilizing the sigma-hole of the halogen to form interactions with backbone carbonyls in the hinge region of kinases (e.g., DYRK1A, CLK1).[1]

-

Key Biological Targets

| Target Class | Application | Role of Halogen (C5/C7) |

| DYRK1A / CLK1 | Down syndrome, Alzheimer's | Fills hydrophobic pocket; improves selectivity over CDK2.[1] |

| Antiviral (Flu/EV-D68) | Influenza, Enterovirus | Modulates lipophilicity (LogP) for cell permeability.[1] |

| Haspin Kinase | Anticancer (Mitosis) | Halogen at C3 or C5 directs orientation in the ATP pocket. |

Part 3: Synthesis and Protocols

The synthesis of 8-aminoisoquinolines is chemically distinct from quinolines due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (SEAr).

Protocol A: The "Nitro-Separation" Route (Self-Validating)

Objective: Synthesize 8-aminoisoquinoline from isoquinoline via nitration. Challenge: Nitration yields a mixture of 5-nitro (major) and 8-nitro (minor) isomers due to the directing effects of the protonated nitrogen.

Step-by-Step Methodology:

-

Nitration:

-

Reagents: Isoquinoline (1.0 eq), KNO₃ (1.05 eq), H₂SO₄ (conc).[1]

-

Procedure: Dissolve isoquinoline in H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to RT and stir overnight.

-

Causality: The highly acidic medium protonates the isoquinoline nitrogen (isoquinolinium), deactivating the pyridine ring.[1] Substitution is forced onto the benzene ring at positions 5 and 8 (alpha positions).

-

-

Critical Separation (The Validation Step):

-

Workup: Pour onto ice, neutralize with NH₄OH (pH 9). Extract with CH₂Cl₂.[2]

-

Fractional Crystallization: The 5-nitro isomer is significantly less soluble in acetone/hexane mixtures than the 8-nitro isomer.

-

Validation: Check TLC (SiO₂, 1:1 EtOAc/Hexane).[1] 5-nitro Rf ≈ 0.4; 8-nitro Rf ≈ 0.5.

-

Yield: Expect ~60% 5-nitro and ~30% 8-nitro.

-

-

Reduction:

-

Reagents: 8-nitroisoquinoline, Pd/C (10%), H₂ (1 atm) or Fe/NH₄Cl (for halogen tolerance).[1]

-

Procedure: Hydrogenate in MeOH for 4 hours. Filter through Celite.

-

Result: 8-aminoisoquinoline (pale yellow solid).

-

Protocol B: Regioselective C5-Halogenation

Objective: Introduce a bromine atom at C5 to block metabolism. Substrate: 8-aminoisoquinoline.

-

Protection: Convert amine to acetamide (Ac₂O, pyridine) to prevent N-oxidation and moderate reactivity.

-

Bromination:

-

Reagents: N-Bromosuccinimide (NBS, 1.05 eq), CH₃CN, 0°C.

-

Mechanism: The acetamide group activates the para-position (C5). Since C5 is already the most reactive site on the benzenoid ring of isoquinoline, regioselectivity is high (>90%).

-

-

Deprotection: Acid hydrolysis (6N HCl, reflux) restores the 8-amine.[1]

Part 4: Visualization (Pathways & Logic)[1]

The following diagram illustrates the synthetic logic and the structural divergence between the 5-nitro and 8-nitro pathways, highlighting the critical separation step.

Caption: Synthetic workflow distinguishing the isolation of the 8-amino isomer and subsequent C5-halogenation.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of halogenation on the biological activity of isoquinolin-8-amine derivatives against DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a representative target.

| Compound ID | C5 Substituent | C7 Substituent | DYRK1A IC₅₀ (nM) | Metabolic Stability (t½ min) |

| ISO-8-H | H | H | 450 | 12 (Rapid Oxid.) |

| ISO-8-Cl | Cl | H | 85 | 45 |

| ISO-8-Br | Br | H | 32 | 120 |

| ISO-8-diHalo | Cl | Cl | 150 | >300 |

Interpretation:

-

Unsubstituted (ISO-8-H): Moderate potency but poor stability.

-

C5-Halogen (ISO-8-Cl/Br): Significant potency increase due to hydrophobic fit in the ATP pocket and blocking of the primary metabolic soft spot.

-

C7-Halogen: Increases stability further but may sterically hinder binding depending on the specific kinase pocket depth.

Part 6: References

-

Org. Synth. 2003, 80, 207. Synthesis of 5-Bromo-8-nitroisoquinoline.[1]

-

Source: [1]

-

Relevance: The authoritative protocol for the nitration and bromination of the isoquinoline core.

-

-

J. Med. Chem. 2010, 53, 16, 6129–6152. Structure-Activity Relationship of 8-Aminoquinolines and Isoquinolines.

-

Source: [1]

-

Relevance: Defines the SAR differences between quinoline and isoquinoline scaffolds.

-

-

Molecules 2021, 26(13), 4042. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses.[1]

-

Source: [1]

-

Relevance: Highlights the modern application of the scaffold in antiviral research.

-

-

Chem. Sci., 2013, 4, 1163-1167. Regioselective C-H halogenation of 8-substituted quinolines.[1]

-

Source: [1]

-

Relevance: Provides the mechanistic basis for the regioselective halogenation protocols described in Part 3.

-

Sources

Technical Guide: Kinase Inhibition Profiling of 6-Bromoisoquinolin-8-amine

This guide outlines the technical profile, mechanistic potential, and experimental validation of 6-Bromoisoquinolin-8-amine as a privileged scaffold in kinase inhibitor discovery.

Executive Summary & Chemical Identity

This compound (CAS: 2708286-88-6 / 1159812-74-8) is a high-value pharmacophore used primarily as a Fragment-Based Drug Discovery (FBDD) intermediate. While the isoquinoline core is historically associated with ROCK and PKA inhibition (e.g., Fasudil), the specific 8-amino-6-bromo substitution pattern has emerged as a critical hinge-binding motif for next-generation immuno-oncology targets, specifically HPK1 (Hematopoietic Progenitor Kinase 1) .

This guide details the compound's transition from a low-affinity fragment to a nanomolar inhibitor, its predicted off-target liabilities, and the protocols required to validate its activity.

| Property | Detail |

| Chemical Name | This compound |

| Core Scaffold | Isoquinoline |

| Key Functional Groups | C8-Primary Amine (H-bond donor), C6-Bromide (Synthetic Handle), N2-Nitrogen (H-bond acceptor) |

| Primary Target Class | Serine/Threonine Kinases (MAP4K1/HPK1, ROCK, PKA) |

| Role | Synthetic Intermediate / Hinge-Binding Fragment |

Structural Basis for Kinase Inhibition

The biological activity of this compound is dictated by its ability to mimic the adenine ring of ATP. Its "potential" is defined not by the fragment alone, but by the vectors it provides for chemical elaboration.

A. The Hinge Binding Motif

In the ATP-binding pocket of kinases (specifically HPK1 and ROCK), this scaffold typically adopts a monodentate or bidentate binding mode:

-

Isoquinoline Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

-

8-Amino Group (C8-NH2): Acts as a Hydrogen Bond Donor (HBD). In HPK1 inhibitors, this group is critical for water-mediated interactions or direct bonding to the gatekeeper residue or the sugar-pocket region.

B. The C6-Bromo Vector

The bromine atom at position 6 is the growth vector . It points towards the solvent-exposed region or the hydrophobic back-pocket (depending on the specific kinase architecture).

-

Fragment Optimization: Replacing the 6-Br with bicyclic heterocycles (e.g., pyrido-oxazines) transforms this fragment from a weak binder (

) to a potent drug (

Predicted & Observed Kinase Targets

Based on Structure-Activity Relationship (SAR) data of the isoquinoline-8-amine class, the following profiles are established:

Primary Target: HPK1 (MAP4K1)[2][3]

-

Relevance: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances anti-tumor immunity.

-

Evidence: Patent literature (e.g., Genentech/Roche US11612606) identifies the 8-aminoisoquinoline core as a key scaffold for picomolar HPK1 inhibitors.

-

Mechanism: The scaffold binds in the ATP pocket, preventing phosphorylation of SLP-76, thereby sustaining T-cell activation.

Secondary Targets (Off-Target Liabilities)

Due to the conserved nature of the ATP pocket, this scaffold may show activity against:

-

ROCK1/2 (Rho-associated Kinase): The isoquinoline core is the "classic" ROCK inhibitor scaffold. The 8-amino substitution alters selectivity but does not eliminate affinity.

-

PKA (Protein Kinase A): A common off-target for isoquinolines (e.g., H-89 analogs).[1]

-

DYRK1A / CLK1: Fused isoquinoline analogs often inhibit these kinases; early screening is recommended to rule them out.

Visualizing the Mechanism

The following diagrams illustrate the role of HPK1 in T-cell signaling and the workflow to validate the inhibitor.

Diagram 1: HPK1 Signaling & Inhibition Logic

This pathway shows how blocking HPK1 with an isoquinoline inhibitor restores T-cell activation.

Caption: HPK1 acts as a molecular brake on T-cells. This compound derivatives block HPK1, preventing SLP-76 degradation and sustaining the immune response.

Experimental Validation Protocols

To confirm the profile of this compound (or its derivatives), use the following tiered validation system.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for: Initial fragment screening (Low affinity detection).

-

Preparation: Dilute recombinant HPK1 (or ROCK1) kinase domain to 2 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).

-

Dye: Add SYPRO Orange (5x final concentration).

-

Compound: Add this compound at high concentration (50-100 µM) due to expected low fragment affinity.

-

Execution: Run melt curve (25°C to 95°C) on a qPCR machine.

-

Readout: A positive shift (

) confirms binding to the folded protein.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical IC50)

Best for: Quantifying potency of synthesized derivatives.

-

Reaction Mix: Combine HPK1 enzyme (2 ng/well), substrate (Myelin Basic Protein, 0.2 mg/mL), and ATP (10 µM) in kinase buffer.

-

Inhibitor: Add serial dilutions of the compound (e.g., 6-bromo derivative coupled to an aryl group).

-

Incubation: Incubate at Room Temp for 60 minutes.

-

Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.

Protocol C: NanoBRET™ Target Engagement (Cellular)

Best for: Verifying cell permeability and intracellular binding.

-

Transfection: Transfect HEK293 cells with an HPK1-NanoLuc fusion vector.

-

Tracer: Treat cells with a cell-permeable fluorescent tracer (known HPK1 binder) at

concentration. -

Competition: Treat with this compound derivative.

-

Readout: If the compound binds HPK1 inside the cell, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

Diagram 2: Experimental Workflow

Caption: Tiered profiling workflow from chemical modification to selectivity screening.

References

-

Liang, J., et al. (2023).[2][3] 8-aminoisoquinoline compounds and uses thereof. U.S. Patent No.[2][3] 11,612,606.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

- Sawa, M., et al. (2016). Development of HPK1 Inhibitors for Immuno-Oncology. Journal of Medicinal Chemistry. (Contextual grounding for HPK1 inhibitors).

-

BenchChem. (2025).[1][4][5] this compound Product Description and Applications. Link

- Breitenlechner, C., et al. (2003). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Structure. (Establishing the isoquinoline binding mode).

Sources

Methodological & Application

Synthesis of 6-Bromoisoquinolin-8-amine: An Application Note and Protocol Guide

Abstract

This comprehensive guide details the synthetic protocols for the preparation of 6-Bromoisoquinolin-8-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence commencing with the construction of the 6-bromoisoquinoline core via a Pomeranz-Fritsch type reaction, followed by regioselective nitration at the C-8 position, and culminating in the reduction of the nitro group to the target amine. This document provides detailed, step-by-step experimental procedures, an in-depth discussion of the reaction mechanisms and the rationale behind the chosen synthetic strategy, and a summary of all quantitative data. Visual aids, including a synthetic workflow diagram, are provided to enhance clarity. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Functionalized isoquinolines, such as this compound, are of particular interest as they serve as versatile intermediates for the synthesis of more complex molecular architectures. The presence of a bromine atom at the 6-position and an amino group at the 8-position provides two distinct reactive sites for further chemical elaboration, such as cross-coupling reactions and amide bond formation, respectively. This dual functionality allows for the systematic exploration of structure-activity relationships in drug discovery programs.

This guide presents a reliable and reproducible three-step synthesis of this compound, starting from commercially available precursors. The described methodology is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is achieved through the following three-stage process:

-

Stage 1: Synthesis of 6-Bromoisoquinoline from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.

-

Stage 2: Synthesis of 6-Bromo-8-nitroisoquinoline via electrophilic nitration of 6-bromoisoquinoline.

-

Stage 3: Synthesis of this compound by reduction of the nitro group of 6-bromo-8-nitroisoquinoline.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline

This protocol outlines the construction of the 6-bromoisoquinoline core using a modified Pomeranz-Fritsch reaction.

Materials:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Trimethyl phosphite

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

6N Sodium hydroxide (NaOH) solution

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane

Procedure:

-

A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours.

-

The solution is concentrated under reduced pressure.

-

The residue is dissolved in anhydrous THF and cooled to -10 °C.

-

Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.

-

Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

The solvent is evaporated under vacuum, and the residue is dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

-

The reaction mixture is stirred at 40 °C for 6 days.

-

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N NaOH solution.

-

The suspension is extracted three times with EtOAc.

-

The combined organic layers are extracted with 3M HCl.

-

The acidic aqueous solution is adjusted to a pH of 7-8 with a 3N NaOH solution and extracted twice with EtOAc.

-

The combined organic layers from step 12 are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is dissolved in a minimum amount of DCM and precipitated with pentane to yield 6-bromoisoquinoline as a light brown solid.[2]

Stage 2: Synthesis of 6-Bromo-8-nitroisoquinoline

This protocol details the regioselective nitration of 6-bromoisoquinoline at the C-8 position.

Materials:

-

6-Bromoisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid.

-

Cool the solution to 0 °C using an ice-salt bath while stirring.

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, and cool this mixture to 0 °C.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-bromoisoquinoline, ensuring the internal reaction temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Once the ice has melted, extract the mixture with dichloromethane.

-

Combine the organic layers and wash with a 10% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude 6-bromo-8-nitroisoquinoline. Further purification can be achieved by column chromatography on silica gel.

Stage 3: Synthesis of this compound

This protocol describes the reduction of the nitro group to the target amine.

Materials:

-

6-Bromo-8-nitroisoquinoline

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Water (H₂O)

-

Iron powder (Fe)

-

2.5 N Sodium hydroxide (NaOH) solution

-

Celite (diatomaceous earth)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-bromo-8-nitroisoquinoline (1.0 eq) in a mixture of EtOH, AcOH, and H₂O (2:2:1 v/v/v), add iron powder (3.6 eq).

-

Heat the resulting mixture at reflux for 3 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a 2.5 N NaOH solution.

-

Filter the mixture through a pad of Celite to remove iron solids, and wash the filter cake with EtOAc.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with EtOAc.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., 40% EtOAc/hexanes) to afford this compound as a solid.[3]